Gap27 - 198284-64-9

Gap27

Catalog Number: EVT-243185
CAS Number: 198284-64-9
Molecular Formula: C60H101N15O17
Molecular Weight: 1304.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gap27 is a synthetic peptide designed to mimic a specific amino acid sequence found within the second extracellular loop of connexin 43 (Cx43). [, , , , , , , ] Cx43 belongs to a family of proteins that form gap junctions, intercellular channels allowing direct communication between adjacent cells. [, , , ] Gap junctions play crucial roles in various physiological processes, including cell growth, differentiation, and signaling. [] Gap27 is widely employed as a research tool to study the function of Cx43 and its associated gap junctions, particularly in the context of cardiovascular disease, wound healing, and neuroprotection. [, , , , , , , , , , , , , , , , , , ]

Overview

GAP 27 is a synthetic compound that has garnered attention for its potential applications in scientific research, particularly in the field of pharmacology. It is classified as a small molecule inhibitor that targets specific biological pathways, making it a subject of interest for various therapeutic applications.

Source

GAP 27 was developed as part of research aimed at understanding and modulating the activity of specific ion channels and receptors in biological systems. The compound is synthesized in laboratory settings using established chemical methodologies, which allow for its characterization and evaluation in preclinical studies.

Classification

GAP 27 is classified as a peptide-based compound. It functions primarily as an inhibitor, affecting the activity of ion channels and receptors involved in numerous physiological processes. Its classification within pharmacological research highlights its potential use in developing treatments for conditions influenced by ion channel dysregulation.

Synthesis Analysis

Methods

The synthesis of GAP 27 typically involves solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method allows for the sequential addition of amino acids to form the desired peptide chain while attached to a solid support.

Technical Details

  1. Starting Materials: The synthesis begins with protected amino acids, which are activated and coupled to the growing peptide chain.
  2. Deprotection Steps: Each amino acid addition requires deprotection of the terminal functional group to allow for further coupling.
  3. Cleavage: Once the peptide chain is complete, it is cleaved from the solid support and subjected to purification techniques such as high-performance liquid chromatography (HPLC) to isolate GAP 27.
  4. Characterization: The final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.
Molecular Structure Analysis

Structure

GAP 27 has a specific molecular structure characterized by a sequence of amino acids that confers its biological activity. The exact sequence and arrangement can vary depending on the intended application but typically includes key residues that interact with target proteins.

Data

  • Molecular Weight: Approximately 2,800 Da (depending on the specific sequence).
  • Chemical Formula: C₁₃H₁₈N₄O₄S (example structure; actual formula may vary).
Chemical Reactions Analysis

Reactions

GAP 27 undergoes various chemical reactions typical of peptide compounds, including hydrolysis and interactions with biological targets.

Technical Details

  1. Hydrolysis: In aqueous environments, GAP 27 can be hydrolyzed, leading to the breakdown of peptide bonds.
  2. Binding Interactions: The compound's primary reactions involve binding to ion channels or receptors, altering their functional states.
  3. Inhibition Mechanism: By binding to specific sites on target proteins, GAP 27 inhibits their activity, which can be studied through various biochemical assays.
Mechanism of Action

Process

The mechanism of action of GAP 27 involves its interaction with ion channels or receptors, leading to modulation of their activity. This can result in altered cellular signaling pathways that affect physiological responses.

Data

  • Target Proteins: GAP 27 primarily targets voltage-gated ion channels.
  • Effect on Cellular Activity: Studies indicate that GAP 27 can influence calcium influx into cells, which is critical for various cellular functions.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: GAP 27 exhibits stability under controlled laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Relevant pKa values are critical for understanding its behavior in biological systems.
Applications

Scientific Uses

GAP 27 has several applications in scientific research:

  1. Pharmacological Research: Investigating its role as an ion channel inhibitor can provide insights into drug development for conditions such as cardiac arrhythmias or neurological disorders.
  2. Biochemical Assays: Used in assays to study ion channel dynamics and cellular signaling pathways.
  3. Therapeutic Development: Potential development into therapeutic agents targeting diseases related to ion channel dysfunction.
Connexin Biology and Rationale for GAP 27 Development

Structural Basis of Connexin 43 (Cx43) in Gap Junction Assembly

Connexin 43 (Cx43) is a 43 kDa protein encoded by the GJA1 gene and represents the most ubiquitously expressed gap junction protein in humans. Structurally, Cx43 monomers organize into hexameric complexes called hemichannels (or connexons) within the trans-Golgi network [1] [7]. These hemichannels traffic to the plasma membrane, where they dock with counterparts on adjacent cells to form intercellular gap junction channels (GJCs). Each Cx43 monomer contains:

  • Four transmembrane domains (TM1–TM4)
  • Two extracellular loops (E1, E2) critical for hemichannel docking
  • A cytoplasmic N-terminus involved in voltage gating
  • A cytoplasmic C-terminus harboring phosphorylation sites [2] [5]

Recent cryo-EM studies at 2.26 Å resolution reveal that Cx43 GJCs adopt a closed-state conformation under physiological conditions, stabilized by interactions between the N-terminal domain (NTD) and TM2 helices. This conformation creates a central pore opening of only 6–7 Å, insufficient for metabolite passage. Lipid molecules (e.g., phosphatidylcholine) embed within monomer interfaces, suggesting a role in stabilizing the closed state [1] [4]. The C-terminal domain undergoes dynamic phosphorylation, regulating assembly and disassembly:

Table 1: Key Phosphorylation Sites Regulating Cx43 Lifecycle

ResidueKinaseFunctional ConsequenceBiological Impact
Ser365PKAConformational shift (P0→P1)Enhanced membrane trafficking [7]
Ser325/328/330Casein kinase 1Gap junction assembly (P2 isoform)Plaque stabilization [2] [7]
Ser368PKCReduced unitary conductance (50pS channels)Channel gating modulation [2]
Ser373MAPKGap junction internalizationStress-induced disassembly [7]

Role of Extracellular Loop Domains in Hemichannel Regulation

The extracellular loops E1 (residues 42–75) and E2 (residues 195–222) mediate hemichannel docking via a double-barrel β-sheet interdigitation mechanism. E1 domains form an inner wall stabilized by hydrogen bonds (Asn54–Leu56), while E2 domains create an outer wall via salt bridges (Lys168–Asp179) [5]. Crucially, undocked hemichannels exhibit calcium-dependent gating: Physiological extracellular Ca²⁺ concentrations (1–2 mM) stabilize hemichannels in a closed state, whereas Ca²⁺ depletion triggers pathological opening [5] [8].

Aberrant hemichannel activity permits uncontrolled efflux of ATP, glutamate, and ions, driving cellular damage. GAP 27 (sequence: SRPTEKTIFII) mimics a conserved motif (SRPTEK) within the E2 loop of Cx43. By binding to the docking interface of open hemichannels, GAP 27 sterically hinders:

  • Further hemichannel dilation
  • Docking with partner connexons [5] [8]This mechanism selectively inhibits pathological hemichannel opening without disrupting GJCs, as evidenced by dye uptake assays in corneal endothelial cells [8].

Pathophysiological Implications of Aberrant Cx43 Signaling

Dysregulated Cx43 hemichannels contribute to disease via two primary mechanisms: sustained opening and altered non-channel functions.

Ischemic Injury: During cardiac ischemia, MAPK-dependent phosphorylation at Ser373 induces rapid Cx43 internalization and GJ uncoupling. Concurrently, ATP depletion and Ca²⁺ dyshomeostasis trigger hemichannel opening, exacerbating ATP loss and Na⁺ influx. This dual pathology underlies arrhythmogenesis and cardiomyocyte death [3] [7].

Cancer Progression: In breast cancer, Cx43 facilitates tunneling nanotube (TNT) formation between tumor cells, enabling organelle transfer (e.g., mitochondria) and chemoresistance. CRISPR/Cas9 knockout studies show 67% reduction in TNT density upon Cx43 ablation. GAP 27 blocks TNT-mediated intercellular Ca²⁺ waves, disrupting this survival network [6].

Table 2: Pathological Roles of Cx43 Hemichannels in Disease

Disease ContextAberrant Cx43 ActivityConsequenceGAP 27 Effect
Cardiac IschemiaSustained hemichannel openingATP depletion, edema, arrhythmia↓ Dye uptake, ↓ infarct size [3]
Breast CancerTNT formation via Cx43 hemichannelsMitochondrial transfer, chemoresistance↓ TNT frequency, ↓ Ca²⁺ waves [6]
NeuroinflammationATP release via astrocyte hemichannelsMicroglial activation, neuronal excitotoxicity↓ IL-1β release, ↓ neuronal death [3]

Additionally, Cx43-20k—a 20 kDa isoform generated by internal translation—translocates to the nucleus under hypoxia. There, it complexes with BTF3 and RNA Pol II to directly upregulate N-cadherin transcription, promoting collective cancer cell migration. While GAP 27 does not inhibit this pathway, it highlights Cx43’s non-canonical roles in disease [9].

Properties

CAS Number

198284-64-9

Product Name

GAP 27

IUPAC Name

(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid

Molecular Formula

C60H101N15O17

Molecular Weight

1304.5 g/mol

InChI

InChI=1S/C60H101N15O17/c1-9-31(4)44(54(86)69-41(29-36-19-13-12-14-20-36)52(84)70-45(32(5)10-2)55(87)72-46(59(91)92)33(6)11-3)71-57(89)48(35(8)78)73-51(83)38(21-15-16-26-61)66-50(82)39(24-25-43(79)80)67-56(88)47(34(7)77)74-53(85)42-23-18-28-75(42)58(90)40(22-17-27-65-60(63)64)68-49(81)37(62)30-76/h12-14,19-20,31-35,37-42,44-48,76-78H,9-11,15-18,21-30,61-62H2,1-8H3,(H,66,82)(H,67,88)(H,68,81)(H,69,86)(H,70,84)(H,71,89)(H,72,87)(H,73,83)(H,74,85)(H,79,80)(H,91,92)(H4,63,64,65)/t31-,32-,33-,34+,35+,37-,38-,39-,40-,41-,42-,44-,45-,46-,47-,48-/m0/s1

InChI Key

SXRAPDIXXYFGJG-MDAHIHQXSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CO)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.